
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N,N,2,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N,N,2,5-tetramethyl- is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a methanamine group and a 4-chlorophenyl group, along with multiple methyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N,N,2,5-tetramethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Methylation: The addition of methyl groups can be carried out using methylating agents such as methyl iodide in the presence of a base.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N,N,2,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the pyrrole ring or the phenyl group.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N,N,2,5-tetramethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound can be used in the study of biological processes and interactions due to its potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N,N,2,5-tetramethyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in a biological setting, it may bind to specific proteins or receptors, modulating their activity and leading to various cellular responses.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N,N,2,5-tetramethyl- can be compared with other pyrrole derivatives, such as:
- 1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl-
- 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-
These compounds share similar structural features but differ in the nature and position of substituents, which can significantly affect their chemical properties and applications
Propriétés
Numéro CAS |
138222-95-4 |
|---|---|
Formule moléculaire |
C15H19ClN2 |
Poids moléculaire |
262.78 g/mol |
Nom IUPAC |
1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H19ClN2/c1-11-9-13(10-17(3)4)12(2)18(11)15-7-5-14(16)6-8-15/h5-9H,10H2,1-4H3 |
Clé InChI |
GRVCEYYPNKIIAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


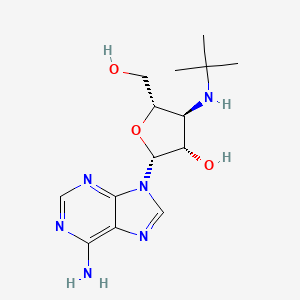
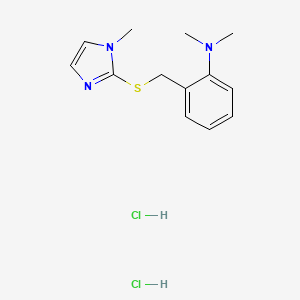


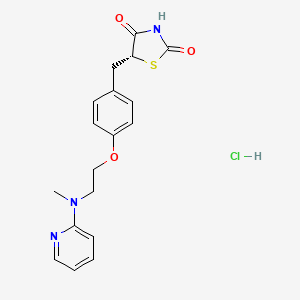
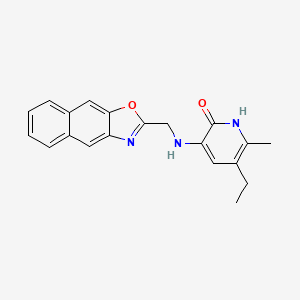
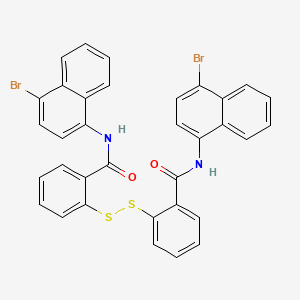
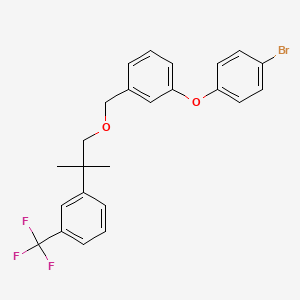
![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)
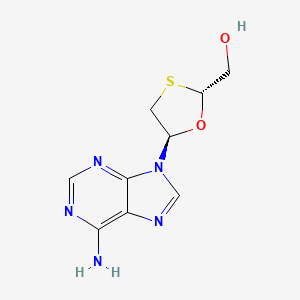

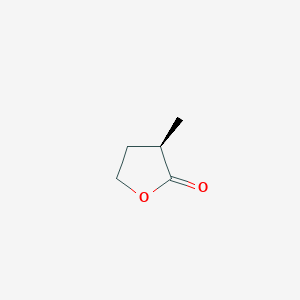

![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
